Hyaluronate Tetrasaccharide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O23/c1-6(34)29-8(3-31)19(12(37)9(36)4-32)49-28-18(43)16(41)21(23(53-28)25(46)47)51-26-11(30-7(2)35)20(13(38)10(5-33)48-26)50-27-17(42)14(39)15(40)22(52-27)24(44)45/h3,8-23,26-28,32-33,36-43H,4-5H2,1-2H3,(H,29,34)(H,30,35)(H,44,45)(H,46,47)/t8-,9+,10+,11+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,26-,27+,28+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLDUONJYQVUMT-MKHOPNFUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)CO)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Conformational Studies of Hyaluronate Tetrasaccharide
Monosaccharide Composition and Glycosidic Linkages
Hyaluronate tetrasaccharide is an oligosaccharide composed of four monosaccharide units. Specifically, it consists of two repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc). These monosaccharide units are linked together by specific glycosidic bonds.
The linkage between the D-glucuronic acid and the N-acetyl-D-glucosamine within each disaccharide unit is a β-(1→3) glycosidic bond. The two disaccharide units are then connected by a β-(1→4) glycosidic bond. This alternating pattern of β-(1→3) and β-(1→4) linkages is characteristic of the hyaluronic acid polymer. The resulting structure is a linear polysaccharide chain.
Table 1: Monosaccharide Composition and Linkages in this compound An interactive data table based on the data in the text.
| Feature | Description |
|---|---|
| Monosaccharide Units | D-glucuronic acid (GlcA) |
| N-acetyl-D-glucosamine (GlcNAc) | |
| Repeating Disaccharide | [→4)-β-D-GlcA-(1→3)-β-D-GlcNAc-(1→] |
| Glycosidic Linkages | β-(1→3) linkage between GlcA and GlcNAc |
Intramolecular Hydrogen Bonding Networks
The conformation of this compound is significantly influenced by a network of intramolecular hydrogen bonds. These non-covalent interactions occur between the different monosaccharide residues, contributing to the relative rigidity of the molecule.
Molecular dynamics simulations and NMR studies have provided evidence for the existence of these hydrogen bonds. The acetamido group of the N-acetyl-D-glucosamine residue plays a key role, acting as both a hydrogen bond donor and acceptor. Hydrogen bonds have been observed between the amide group of GlcNAc and the carboxylate group of the adjacent GlcA residue.
However, these intramolecular hydrogen bonds are not static. They are in a constant state of dynamic exchange, breaking and reforming on a sub-nanosecond timescale. This dynamic nature is a result of competition with surrounding water molecules for hydrogen bonding. While at any given moment the structure is stabilized by these bonds, no single hydrogen bond persists for an extended period. This rapid exchange explains why NMR spectroscopy sometimes fails to provide clear evidence for these bonds in aqueous solutions.
Up to five potential hydrogen bonds can exist within a tetrasaccharide unit, contributing to the stability of its helical conformation. These hydrogen bonds are crucial for maintaining the secondary structure of the larger hyaluronic acid polymer.
Table 2: Key Intramolecular Hydrogen Bonds in this compound An interactive data table based on the data in the text.
| Donor Group | Acceptor Group | Description |
|---|---|---|
| Amide (NH) of GlcNAc | Carboxylate (COO-) of GlcA | A significant interaction stabilizing the linkage between the two monosaccharides. |
| Hydroxyl groups | Adjacent ring oxygen atoms | Contributes to the overall stability of the conformation. |
Solution-State Conformations: Helical Structures and Dynamic Exchange
In aqueous solutions, this compound does not exist as a rigid, static structure. Instead, it exhibits a dynamic equilibrium between different conformations. Molecular dynamics simulations and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in characterizing these solution-state structures.
Studies have shown that this compound can adopt helical conformations, with a preference for left-handed helices. These structures are stabilized by the intramolecular hydrogen bonds discussed previously. X-ray diffraction studies of hyaluronic acid fibers have identified various helical forms, including 2-fold, 3-fold, and 4-fold helices, depending on factors like the counter-ion present and pH. While these studies were on the larger polymer, they provide insight into the likely conformations of the tetrasaccharide unit.
A key finding from molecular dynamics simulations is the concept of "dynamic exchange." This refers to the rapid movement of the tetrasaccharide between different low-energy conformational states on a nanosecond timescale. This internal motion is a result of the constant interplay between the formation and breaking of intramolecular hydrogen bonds and the interactions with the surrounding water molecules. This dynamic nature is thought to be crucial for the solubility of the larger hyaluronic acid polymer, even at high concentrations.
NMR studies have provided experimental evidence for these dynamic processes. For instance, while some studies suggest a predominant conformation for the β(1→3) glycosidic linkage, they also indicate a conformational equilibrium at the β(1→4) linkage. This highlights the flexibility and dynamic nature of the molecule in solution.
Table 3: Conformational Characteristics of this compound in Solution An interactive data table based on the data in the text.
| Property | Observation | Method of Study |
|---|---|---|
| Predominant Helical Form | Left-handed helices | Molecular Dynamics, NMR Spectroscopy, X-ray Diffraction |
| Conformational State | Dynamic exchange between low-energy conformations | Molecular Dynamics Simulations |
| Timescale of Exchange | Nanosecond timescale | Molecular Dynamics Simulations |
| Glycosidic Linkage Flexibility | β(1→4) linkage shows more conformational equilibrium than β(1→3) linkage | NMR Spectroscopy |
Biosynthesis and Enzymatic Degradation of Hyaluronate Tetrasaccharide
Hyaluronan Synthases and Oligosaccharide Production
Hyaluronan synthases (HAS) are integral membrane proteins responsible for the biosynthesis of hyaluronan, a high molecular weight glycosaminoglycan. nih.gov These enzymes polymerize alternating units of D-glucuronic acid and N-acetylglucosamine from their respective UDP-sugar precursors. nih.gov While HAS enzymes are primarily known for producing long-chain hyaluronan polymers, which can range from approximately 10 kDa to 10 MDa, the direct synthesis of specific oligosaccharides like the hyaluronate tetrasaccharide is not their typical physiological function. pnas.org
However, in controlled in vitro settings, it is possible to generate defined hyaluronan oligosaccharides through chemoenzymatic approaches. oup.com For instance, the non-processive nature of the Pasteurella multocida hyaluronan synthase (PmHAS) allows for the stepwise extension of acceptor molecules, enabling the synthesis of oligosaccharides of a specific desired length, including tetrasaccharides. oup.com This method provides a powerful tool for producing structurally defined hyaluronan fragments for research purposes.
The control of hyaluronan chain length by HAS is a complex process, and the mechanisms that determine the final size of the polymer are not fully understood. oup.com It is believed that the regulation of polymer size is an intrinsic function of the synthase, separate from its polymerization activity. nih.gov
Table 1: Overview of Hyaluronan Synthase Characteristics
| Feature | Description |
|---|---|
| Primary Function | Polymerization of high molecular weight hyaluronan |
| Substrates | UDP-glucuronic acid and UDP-N-acetylglucosamine |
| Product | Long-chain hyaluronan polymers |
| Oligosaccharide Production | Primarily through in vitro chemoenzymatic synthesis |
Hyaluronidase-Mediated Fragmentation Pathways
The generation of hyaluronate tetrasaccharides in vivo is predominantly a result of the enzymatic degradation of high molecular weight hyaluronan by a family of enzymes known as hyaluronidases.
Hyaluronidase-1 (HYAL1) is a key lysosomal enzyme in the catabolism of hyaluronan. wikipedia.orggenecards.org It is an endo-β-N-acetyl-hexosaminidase that hydrolyzes the β-1,4-glycosidic bonds within the hyaluronan polymer. wikipedia.orguniprot.org HYAL1 can degrade hyaluronan of various sizes, and its activity results in the production of smaller oligosaccharides. nih.gov Notably, the primary end-product of HYAL1-mediated degradation is the this compound. oup.comoup.com This makes HYAL1 a critical enzyme in the generation of this specific oligosaccharide within the cell.
The breakdown of hyaluronan in somatic tissues is a stepwise process involving the coordinated action of multiple enzymes. oup.comoup.com The process begins at the cell surface, where Hyaluronidase-2 (HYAL2), a GPI-anchored enzyme, cleaves high molecular weight hyaluronan into intermediate-sized fragments of approximately 20 kDa. oup.comoup.comresearchgate.net
These fragments are then internalized into the cell and transported to the lysosomes. nih.govoup.comoup.com Within the acidic environment of the lysosome, HYAL1 further degrades these intermediate fragments into smaller oligosaccharides, with the tetrasaccharide being the major product. oup.comoup.comresearchgate.net The catabolic cascade continues with the action of two exoglycosidases: β-glucuronidase and β-N-acetyl-glucosaminidase. nih.govoup.commdpi.com These enzymes sequentially remove monosaccharide units from the non-reducing ends of the oligosaccharides, ultimately breaking them down into their constituent sugars, D-glucuronic acid and N-acetylglucosamine. nih.gov
Table 2: Key Enzymes in Hyaluronan Catabolism
| Enzyme | Location | Function | Primary Product |
|---|---|---|---|
| Hyaluronidase-2 (HYAL2) | Cell Surface | Initial cleavage of high molecular weight HA | ~20 kDa HA fragments |
| Hyaluronidase-1 (HYAL1) | Lysosome | Degradation of intermediate HA fragments | This compound |
| β-glucuronidase | Lysosome | Removal of terminal glucuronic acid | Monosaccharides |
| β-N-acetyl-glucosaminidase | Lysosome | Removal of terminal N-acetylglucosamine | Monosaccharides |
Mechanisms of Unsaturation in Enzymatic Cleavage Products
The enzymatic cleavage of hyaluronan can proceed through different mechanisms, leading to distinct structural features in the resulting oligosaccharides. While vertebrate hyaluronidases like HYAL1 are hydrolases, bacterial hyaluronidases, often referred to as hyaluronate lyases, employ a β-elimination mechanism. nih.govsav.sk
This β-elimination reaction involves the cleavage of the β-1,4-glycosidic bond and the removal of a proton from the C5 position of the glucuronic acid residue. sav.sknih.gov This results in the formation of a double bond between C4 and C5 of the uronic acid at the non-reducing end of the newly formed oligosaccharide. nih.govsav.sk This unsaturated product is a characteristic feature of cleavage by hyaluronate lyases. nih.gov
The catalytic mechanism of bacterial hyaluronate lyases has been studied in detail, and key amino acid residues involved in the process have been identified. For example, in Streptococcus pneumoniae hyaluronate lyase, residues such as Tyr408, Asn349, and His399 are thought to play crucial roles in substrate binding and catalysis. nih.gov A pair of proton exchanges between the enzyme and the substrate facilitates the cleavage of the glycosidic linkage and the formation of the unsaturated product. nih.gov
Molecular Interactions and Receptor Binding Mechanisms of Hyaluronate Tetrasaccharide
Specificity of Receptor Binding
The binding of hyaluronate tetrasaccharide to its receptors is a highly specific process, influenced by the size of the hyaluronan fragment and the conformational state of the receptor. This specificity dictates the downstream cellular responses.
CD44, a major cell surface receptor for hyaluronan, exhibits size-dependent binding to hyaluronan fragments. nih.gov While larger hyaluronan oligosaccharides, specifically hexasaccharides and larger, are considered the minimum size for effective binding to CD44, hyaluronate tetrasaccharides show little to no significant binding. nih.gov The interaction between hyaluronan and CD44 is mediated by a specific region on the receptor known as the Link module. oup.comglycoforum.gr.jp This domain is crucial for recognizing and binding to the repeating disaccharide units of hyaluronan. oup.comglycoforum.gr.jp The differential binding affinity of various hyaluronan fragment sizes suggests that a certain number of repeating units are necessary to achieve stable and effective interaction with the CD44 Link domain. nih.gov Studies have shown that while hexasaccharides can effectively induce CD44-dependent signaling, tetrasaccharides exhibit minimal signaling potential, underscoring the specificity of this interaction. nih.gov
Despite the weak interaction with CD44, hyaluronate tetrasaccharides have been observed to stimulate cell signaling pathways, suggesting the involvement of other putative receptors. oup.com While the specific receptors that mediate the effects of this compound are not fully elucidated, research points towards the possibility of interactions with receptors other than CD44 or a CD44-independent signaling mechanism. nih.govoup.com For instance, some studies indicate that hyaluronan fragments can interact with Toll-like receptors (TLRs), such as TLR2 and TLR4, to initiate inflammatory signaling cascades. nih.gov However, it is still unclear whether this interaction is direct. nih.gov The cellular responses to this compound, such as the modulation of inflammatory responses and collagen remodeling, further support the existence of specific signaling pathways that are activated by this particular oligosaccharide size. nih.gov
Modulation of Hyaluronan-Binding Protein Interactions
This compound can influence the complex network of interactions between hyaluronan and various hyaluronan-binding proteins (hyaladherins), thereby affecting the structure and function of the extracellular matrix. nih.gov These interactions are critical for tissue homeostasis and are often dysregulated in disease states.
One of the key hyaladherins is versican, a large chondroitin (B13769445) sulfate (B86663) proteoglycan that binds to hyaluronan and plays a role in tissue organization and cell behavior. upc.edunih.gov The interaction between hyaluronan and versican contributes to the formation of pericellular matrices that can influence cell adhesion and migration. upc.edumdpi.com Hyaluronate tetrasaccharides, by competing with larger hyaluronan molecules for binding sites on versican or by altering the conformation of versican, can modulate the formation and stability of these matrices. nih.gov
Another important hyaluronan-binding protein is aggrecan, a major component of cartilage that forms large aggregates with hyaluronan, providing the tissue with its compressive strength. nih.govnih.gov The interaction between aggrecan and hyaluronan is stabilized by a link protein. nih.govnih.gov While larger hyaluronan fragments are necessary for the stable formation of these aggregates, smaller fragments like the tetrasaccharide are generally too small to interfere with these interactions. nih.gov However, in specific contexts, the presence of high concentrations of tetrasaccharides could potentially have subtle effects on the dynamics of aggrecan-hyaluronan interactions at the cell surface.
The table below summarizes the interactions of this compound with key hyaluronan-binding proteins.
| Hyaluronan-Binding Protein | Interaction with this compound | Functional Consequence |
| Versican | May compete with high-molecular-weight hyaluronan for binding. nih.gov | Modulation of pericellular matrix formation, potentially affecting cell adhesion and migration. upc.edumdpi.com |
| Aggrecan | Generally considered too small to significantly interfere with aggrecan-hyaluronan aggregate formation. nih.gov | Minimal direct impact on the overall structural integrity of large aggrecan-hyaluronan complexes in cartilage. nih.gov |
| Link Protein | Unlikely to have a direct, stable interaction due to its small size. nih.gov | No significant direct role in stabilizing aggrecan-hyaluronan aggregates. |
Extracellular Matrix Remodeling Involvement
This compound participates in the remodeling of the extracellular matrix (ECM), a dynamic process involving the synthesis, degradation, and modification of ECM components. nih.gov This remodeling is crucial for various physiological and pathological processes, including wound healing, inflammation, and cancer progression. mdpi.com
The influence of this compound on ECM remodeling can be mediated through its effects on the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components. mdpi.comnih.gov Studies have shown that hyaluronan fragments of different sizes can have distinct effects on MMP expression. nih.gov For instance, while hyaluronan hexasaccharides have been shown to induce the expression of MMP-13 in articular chondrocytes, leading to the degradation of proteoglycan and collagen, hyaluronate tetrasaccharides did not exhibit this effect. nih.gov Conversely, in other cell types and contexts, this compound has been shown to decrease the expression of the collagen-degrading enzyme MMP-1. nih.gov This suggests that the effect of this compound on MMPs is highly context-dependent, varying with cell type and the specific MMP .
Furthermore, the involvement of this compound in ECM remodeling is linked to its ability to modulate inflammatory responses. nih.gov By influencing the differentiation of macrophages and the release of inflammatory cytokines, this compound can indirectly affect the expression of MMPs and other enzymes involved in tissue remodeling. nih.gov This highlights the intricate interplay between inflammation and ECM dynamics, where this compound can act as a signaling molecule that influences both processes.
The table below outlines the involvement of this compound in key aspects of extracellular matrix remodeling.
| Aspect of ECM Remodeling | Involvement of this compound | Research Findings |
| MMP Regulation | Can modulate the expression of specific MMPs. | In some contexts, it decreases the expression of MMP-1. nih.gov In others, it does not induce MMP-13 expression, unlike larger oligosaccharides. nih.gov |
| Inflammation | Modulates macrophage differentiation and inflammatory cytokine release. nih.gov | Partially suppresses M1 macrophage differentiation and reduces the expression of pro-inflammatory cytokines like IL-6. nih.gov |
| Collagen Remodeling | Influences collagen synthesis and degradation. | Helps to restore collagen fiber formation and controls collagen degradation driven by inflammatory factors. nih.gov |
Cellular and Intracellular Signaling Mechanisms Modulated by Hyaluronate Tetrasaccharide
Activation of Intracellular Signaling Cascades
Hyaluronate tetrasaccharide triggers several key intracellular signaling pathways, primarily through its interaction with cell surface receptors. Research in various cell types, including synovial fibroblasts and chondrocytes, has demonstrated that 4-mer HA oligosaccharides can stimulate pro-inflammatory effects. nih.gov This stimulation involves the activation of transforming growth factor-activated kinase-1 (TAK-1), which in turn activates the p38 mitogen-activated protein kinase (p38-MAPK) and the nuclear factor kappa-B (NF-κB) pathways. nih.gov The activation of NF-κB and p38-MAPK is a critical step that leads to the transcription of pro-inflammatory mediators. nih.govnih.gov
Studies have shown that HA4 treatment can lead to a marked up-regulation of the mRNA expression and protein levels of TAK-1 and p38-MAPK. nih.gov The subsequent activation of these cascades is linked to an increased production of inflammatory cytokines and matrix metalloproteinases. nih.govnih.gov
Table 1: Key Intracellular Signaling Cascades Activated by this compound
| Signaling Pathway | Key Mediators | Downstream Effects | Cell Types Studied |
| MAP Kinase Pathway | p38-MAPK, TAK-1 | Induction of pro-inflammatory mediators, MMP-13 expression | Synovial Fibroblasts, Chondrocytes |
| NF-κB Pathway | NF-κB, IKK-α/β | Transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β) | Synovial Fibroblasts, Chondrocytes |
Toll-Like Receptor (TLR) Pathway Modulation
This compound is a significant modulator of the Toll-Like Receptor (TLR) system, a critical component of the innate immune system. Its effects are highly specific and dependent on the receptor involved.
Scientific evidence indicates that low-molecular-weight fragments of hyaluronan, including tetrasaccharides, act as endogenous danger signals that activate innate immune responses through TLR2. nih.gov In contrast, high-molecular-weight HA has been shown to inhibit TLR2 signaling. nih.gov The activation of TLR2 by 4-mer HA fragments stimulates pro-inflammatory effects in cells like synovial fibroblasts. nih.gov This process is dependent on a signaling cascade involving MyD88, IL-1R-associated kinase (IRAK), and TNF receptor-associated factor 6 (TRAF6), ultimately leading to the activation of NF-κB. nih.govnih.gov
The interaction between this compound and TLR4 is complex, leading to both pro-inflammatory and regulatory outcomes depending on the cellular context. In synovial fibroblasts, 4-mer HA oligosaccharides interact with TLR4 to stimulate a pro-inflammatory response. nih.gov This interaction contributes to the upregulation of inflammatory mediators. nih.gov Conversely, HA4 can also exert anti-inflammatory or regulatory effects through TLR4. For instance, in some contexts, HA4 has been shown to suppress inflammatory responses in a TLR4-dependent manner. researchgate.net However, research on normal human dermal fibroblasts suggests that the anti-inflammatory effects of HA4, such as the decrease in Interleukin-6, may occur independently of the TLR4 signaling pathway in those cells. researchgate.net
A key mechanism by which this compound regulates inflammation is through the induction of negative regulators of TLR signaling. Specifically, hyaluronate oligosaccharides have been shown to induce the expression of TNF receptor-associated factor 1 (TRAF1). nih.gov TRAF1 can function as a negative regulator of TLR signaling pathways by interfering with the ubiquitination of essential signaling components, thereby limiting downstream NF-κB activation. nih.gov This induction of TRAF1 provides a feedback mechanism to control and attenuate inflammatory responses initiated by other stimuli.
Influence on CD44-Mediated Signaling Pathways
CD44 is a principal cell surface receptor for hyaluronan, and its interaction with HA4 is crucial for initiating signaling events that regulate various cellular functions. mdpi.com this compound has been identified as a bioactive molecule that promotes the differentiation of epidermal keratinocytes through the activation of CD44. mdpi.com While some inflammatory signaling induced by 4-mer HA in synovial fibroblasts appears to be independent of CD44, in other cell types like articular chondrocytes, hyaluronan-CD44 interactions are directly linked to the activation of NF-κB and p38 MAP kinase, which affects matrix metabolism. nih.govnih.gov
Table 2: Summary of Receptor-Mediated Signaling by this compound
| Receptor | Pathway Component | Type of Modulation | Resulting Cellular Response |
| TLR2 | MyD88, NF-κB | Activation | Pro-inflammatory response |
| TLR4 | TAK-1, p38-MAPK | Activation / Regulation | Pro-inflammatory or anti-inflammatory response (context-dependent) |
| CD44 | p38-MAPK, NF-κB | Activation | Keratinocyte differentiation, Regulation of matrix metabolism |
Biological Roles of Hyaluronate Tetrasaccharide at the Molecular and Cellular Level
Immunomodulation and Inflammatory Responses
Hyaluronate tetrasaccharide is a significant modulator of the immune system, exhibiting complex and context-dependent effects on inflammatory responses. Its interactions with immune cells can lead to either the suppression or enhancement of inflammation.
Research has demonstrated that this compound can suppress the expression of pro-inflammatory cytokines and chemokines in certain contexts. In a study involving M1 macrophages, which are associated with inflammatory responses, treatment with HA4 led to a reduction in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6). researchgate.netnih.gov When normal human dermal fibroblasts were treated with a conditioned medium from these HA4-treated macrophages, there was a notable decrease in the expression of IL-6 and Interleukin-8 (IL-8). researchgate.netnih.gov
Furthermore, hyaluronan oligosaccharides, including tetrasaccharides, have been shown to suppress TLR3-dependent cytokine expression in a manner that is dependent on Toll-like receptor 4 (TLR4). nih.gov When alveolar macrophages were stimulated with a TLR3 agonist, the presence of oligo-HA suppressed the release of IL-6 and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This inhibitory effect was absent in macrophages lacking TLR4, indicating that HA4's suppressive action on TLR3-mediated inflammation requires TLR4 signaling. nih.gov
This compound and other small hyaluronan fragments play a role in the maturation and migration of dendritic cells (DCs), which are crucial for initiating immune responses. The breakdown of high-molecular-weight hyaluronan into smaller fragments, such as tetrasaccharides, is perceived by the immune system as an endogenous danger signal. nih.gov
Studies have shown that the administration of hyaluronan tetrasaccharides can induce the maturation of dendritic cells. nih.gov This is consistent with findings that oligosaccharides of hyaluronan can effectively induce DC maturation in vitro through a TLR4-dependent pathway. nih.gov Furthermore, the generation of small HA fragments promotes the migration of DCs from the skin to the draining lymph nodes. nih.gov This enhanced migration is supported by the observation of an increased number of DCs in the regional lymph nodes following the induction of hyaluronan breakdown or direct administration of HA tetrasaccharides. nih.gov
The effect of this compound on inflammation is highly dependent on the specific biological context, including the cell type and the presence of other signaling molecules. nih.gov While some studies demonstrate its anti-inflammatory properties, such as the suppression of certain cytokines, other research suggests it can also have pro-inflammatory effects. nih.govresearchgate.net
For instance, one study reported that hyaluronan tetrasaccharide is the minimum-sized fragment capable of enhancing inflammation, whereas the smaller disaccharide fragment competitively blocks TLR4-dependent inflammation. nih.govresearchgate.net This suggests a very specific structure-activity relationship where the tetrasaccharide form can initiate an inflammatory cascade. nih.gov
📊 Summary of this compound's Immunomodulatory Effects
| Cellular Context | Effect of this compound | Key Mediator(s) | Reference |
| M1 Macrophages | Suppression of IL-6 expression. | - | researchgate.netnih.gov |
| TLR3-stimulated Alveolar Macrophages | Suppression of IL-6 and TNF-α release. | TLR4 | nih.gov |
| Dendritic Cells | Induction of maturation and migration. | TLR4 | nih.gov |
| General Inflammatory Models | Can enhance inflammation (minimum size for this effect). | TLR4 | nih.govresearchgate.net |
Roles in Tissue Homeostasis and Response to Cellular Stress
This compound is involved in maintaining tissue balance and protecting cells from stress, particularly within the nervous system.
There is growing evidence for the neuroprotective effects of this compound. In models of spinal cord injury, treatment with HA4 has been shown to improve functional recovery. nih.gov This therapeutic effect is associated with the upregulation of brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF). nih.gov The interaction of HA4 with CD44 and TLR4 receptors appears to be crucial for mediating these protective effects. nih.govnih.gov
Furthermore, hyaluronate tetrasaccharides have been found to protect hippocampal neurons during ischemic events. nih.gov This neuroprotection is achieved through the inhibition of TLR2 signaling. nih.gov These findings highlight the potential of HA4 as a therapeutic agent for mitigating neural damage following injury or ischemia by modulating key signaling pathways and promoting the expression of neurotrophic factors. nih.govnih.gov The ability of HA4 to enhance the differentiation of neurons may also contribute to its role in repairing the nervous system. nih.gov
Mitigation of Epidermal Damage
This compound (HA4), the smallest repeating unit of hyaluronic acid, has demonstrated the ability to penetrate the skin and influence epidermal metabolism, offering protection against environmental damage. nih.gov Research shows that topical application of HA4 can rescue epidermal damage resulting from long-term UVA irradiation. nih.gov This protective effect is rooted in its interactions with key skin cells and its ability to modulate inflammatory and metabolic processes.
At the cellular level, HA4 plays a role in regulating the inflammatory responses that contribute to skin damage, particularly in the context of photoaging. It can partially suppress the differentiation of M1 macrophages, which are involved in inflammatory processes, thereby limiting the release of inflammatory factors. nih.gov This modulation of macrophage activity helps to mitigate inflammation-induced collagen degradation, a key factor in the structural integrity of the dermis. nih.gov By limiting the inflammatory feedback loop between macrophages and dermal fibroblasts, HA4 helps preserve the dermal structure and combat the effects of photoaging. nih.gov Furthermore, studies in cell cultures have highlighted various biological functions of HA4 that contribute to maintaining healthy skin, including influencing keratinocyte differentiation. nih.gov
Impact on Tumor Cell Biology (excluding clinical applications)
The role of this compound in tumor biology is multifaceted, with research indicating both anti-tumor activities and mechanisms that may interfere with tumor progression in complex ways.
Anti-Tumor Activity at the Cellular Level
This compound has been investigated for its direct effects on cancer cells. Studies have shown that HA4 can exhibit anti-tumor properties, although its efficacy can be enhanced through chemical modification. For instance, sulfated derivatives of HA4 have demonstrated increased anti-tumor activity against human lung adenocarcinoma A549 cells. nih.gov When applied to A549 cells in vitro, HA4 alone reduced cell viability to 81.2%, while its sulfated derivatives achieved a more significant reduction, with one derivative (HA4S2) lowering viability to 50.3%. nih.gov Further analysis revealed that these sulfated compounds up-regulated the expression of genes within the apoptosis pathway, suggesting they induce programmed cell death in cancer cells. nih.gov
However, the anti-tumor effects of HA4 are not universal across all cancer types or when compared to larger hyaluronan fragments. In studies on osteosarcoma cell lines, for example, hyaluronan octasaccharides showed potent anti-tumor effects, including the induction of apoptosis, while tetrasaccharides did not exhibit the same inhibitory activity. nih.gov This suggests that the cellular impact of hyaluronan oligosaccharides on tumor cells can be size-dependent. nih.gov
Table 1: Effect of this compound (HA4) and its Sulfated Derivatives on A549 Lung Cancer Cell Viability
| Compound | Concentration (mg/mL) | Cell Viability (%) |
| HA4 | 1.82 | 81.2% |
| HA4S1 | 1.82 | 62.1% |
| HA4S2 | 1.82 | 50.3% |
| HA4S3 | 1.82 | 65.9% |
Data sourced from a study on human lung adenocarcinoma A549 cells. nih.gov
Interference with Tumor Progression Mechanisms
Beyond direct cytotoxicity, this compound can interfere with the mechanisms of tumor progression, though its role is complex and can sometimes be tumor-promoting. In response to cellular stress, tetrasaccharide chains of hyaluronan can upregulate heat shock protein 72, an action that helps prevent cell death. nih.gov This protective mechanism, while beneficial for normal cells, could potentially be co-opted by cancer cells to enhance their survival.
Furthermore, small hyaluronan fragments, including tetrasaccharides and hexasaccharides (4-6 oligosaccharides), have been shown to activate the transcription of matrix metalloproteinases (MMPs) in both tumor cells and fibroblasts. nih.gov MMPs are enzymes that degrade the extracellular matrix, a key step in tumor invasion and metastasis. nih.gov By promoting the activity of MMPs, these small HA fragments can aid in the progression and spread of tumors. nih.gov This activity highlights the dual nature of hyaluronan fragments, where their signaling functions can lead to divergent outcomes in the context of cancer biology. nih.gov
Advanced Analytical and Research Methodologies for Hyaluronate Tetrasaccharide
Chromatographic Separation Techniques
Chromatography is an indispensable tool for the separation and purification of hyaluronate oligosaccharides from complex mixtures that result from the enzymatic or chemical degradation of high-molecular-weight hyaluronic acid. Various chromatographic modes are utilized to achieve high-resolution separation based on size, charge, and polarity.
Size Exclusion Chromatography for Oligomer Purification
Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a powerful technique for the initial purification and fractionation of hyaluronate oligosaccharides based on their hydrodynamic volume. oup.comyoutube.com In SEC, a column is packed with porous beads, and molecules are separated based on their ability to enter these pores. youtube.com Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, like the hyaluronate tetrasaccharide, can diffuse into the pores, resulting in a longer retention time and later elution. youtube.com
This technique is often employed as an initial large-scale purification step to separate smaller oligosaccharides (from tetrasaccharides up to 10-mers) from larger fragments and undigested polymer. oup.com For instance, a Bio-Gel P-6 column can be used to effectively separate a digest of hyaluronic acid, with fractions containing the tetrasaccharide being collected for further purification. oup.comresearchgate.net The eluent is typically monitored by UV absorbance at around 210-214 nm. oup.com While SEC is effective for initial fractionation, it may not provide sufficient resolution to separate oligomers of very similar sizes, necessitating the use of subsequent, higher-resolution techniques. researchgate.net
Interactive Data Table: Exemplary SEC Parameters for Hyaluronate Oligomer Fractionation
| Parameter | Value | Reference |
| Column Type | Bio-Gel P-6 | oup.com |
| Mobile Phase | 0.2 M ammonium (B1175870) acetate | oup.com |
| Flow Rate | 0.2 ml/min | oup.com |
| Detection | UV at 214 nm | oup.com |
Anion-Exchange Chromatography for Homogeneous Fractionation
Anion-Exchange Chromatography (AEC) is a high-resolution technique that separates molecules based on their net negative charge. oup.com Hyaluronate oligosaccharides, including the tetrasaccharide, possess carboxyl groups on their glucuronic acid residues, which are negatively charged at neutral or alkaline pH. This charge allows for their separation on a positively charged stationary phase. oup.com
AEC is particularly effective for achieving homogeneous fractionation of hyaluronate oligosaccharides that may not be fully resolved by SEC. oup.com By applying a salt gradient (e.g., with ammonium bicarbonate), the bound oligosaccharides are eluted in order of increasing negative charge, which generally corresponds to increasing size. oup.com This method can successfully separate hyaluronan oligomers ranging from tetrasaccharides to 34-mers. oup.com The high resolving power of AEC allows for the isolation of highly pure fractions of this compound, which is critical for subsequent structural and biological studies. oup.com
High-Performance Liquid Chromatography for Structural Characterization
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of hyaluronate oligosaccharides. nih.gov When coupled with various detectors, HPLC can provide detailed structural information. Reversed-phase ion-pairing (RPIP)-HPLC is a particularly useful method that can be interfaced with mass spectrometry. nih.gov This technique allows for the separation of complex mixtures of hyaluronan oligosaccharides, from disaccharides up to 30-mers. nih.gov
The use of HPLC is not only for separation but also for the structural characterization of the resulting fractions. For instance, the elution profile can be compared to known standards to tentatively identify the size of the oligosaccharide. However, for unambiguous structural confirmation, coupling HPLC with mass spectrometry is essential. nih.gov While anion-exchange HPLC is excellent for separation, the high salt concentrations used in the mobile phase can make it challenging to directly couple with electrospray ionization mass spectrometry. nih.gov
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It has become an indispensable tool for the detailed structural characterization of carbohydrates, including hyaluronate oligosaccharides. researchgate.net Soft ionization techniques are particularly important as they allow for the ionization and vaporization of large, polar, and thermally fragile biomolecules like the this compound without significant fragmentation. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Elucidation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and non-volatile molecules like hyaluronate oligosaccharides. nih.govnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets from which ions are desorbed into the gas phase. nih.gov
ESI-MS has been successfully used for the characterization of hyaluronate oligosaccharides up to a degree of polymerization of 16. nih.gov It can provide precise molecular weight information, allowing for the confirmation of the size of the oligosaccharide. oup.com For the this compound, ESI-MS can confirm its molecular mass and purity. oup.com Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information through fragmentation analysis. researchgate.net It is important to carefully control the cone voltage in ESI-MS, as higher voltages can induce in-source fragmentation, which may complicate the interpretation of the spectra. nih.govoup.com
Interactive Data Table: ESI-MS Data for Hyaluronate Oligomers
| Oligomer | Theoretical Mass (Da) | Observed Mass (Da) | Reference |
| HA4 (Tetrasaccharide) | 794.6 | 794.6 | oup.com |
| HA6 (Hexasaccharide) | 1174.0 | 1173.9 | oup.com |
| HA8 (Octasaccharide) | 1553.3 | 1553.2 | oup.com |
| HA10 (Decasaccharide) | 1932.6 | 1932.5 | oup.com |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is highly effective for the analysis of large biomolecules, including hyaluronate oligosaccharides. nih.govnih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix material. A pulsed laser is used to irradiate the sample, causing the desorption and ionization of the analyte molecules. nih.gov The time it takes for the ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio. nih.gov
MALDI-TOF MS is a powerful method for determining the molecular weight and dispersity of hyaluronate oligosaccharide mixtures, and it can be used to analyze a wide range of sizes, from tetrasaccharides up to 34-mers. oup.comnih.gov One of the challenges in analyzing acidic polysaccharides like hyaluronan is their varying ionization efficiency. nih.gov To improve the sensitivity of MALDI-TOF MS for hyaluronate oligosaccharides, the carboxyl groups of the glucuronate residues can be modified, for example, by methylation. nih.govnih.gov This modification enhances the signal intensity and allows for more accurate mass determination. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the detailed structural elucidation of this compound in solution. It provides atomic-level information on the molecule's conformation, dynamics, and intermolecular interactions.
High-Resolution ¹H and ¹³C NMR for Chemical Shift Assignment
High-resolution 1D and 2D NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts in the this compound. Complete assignment is the foundation for more advanced structural and dynamic studies. Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to trace the connectivity of protons and carbons within each monosaccharide unit and across the glycosidic linkages.
The chemical shifts are highly sensitive to the local electronic environment, providing insights into the conformation of the pyranose rings and the geometry of the glycosidic bonds. For the this compound, distinct signals are observed for the internal disaccharide unit compared to the terminal reducing and non-reducing end residues, reflecting the different chemical environments. A complete assignment of the ¹H and ¹³C NMR spectra for the unsaturated this compound has been achieved, which is instrumental for conformational analysis. researchgate.net
Table 1: ¹H Chemical Shifts (ppm) for this compound Data derived from NMR studies of hyaluronate oligosaccharides.
| Residue | H1 | H2 | H3 | H4 | H5 |
| GlcA (non-reducing) | 4.58 | 3.42 | 3.69 | 3.58 | 4.05 |
| GlcNAc (internal) | 4.54 | 3.86 | 3.70 | 3.54 | 3.48 |
| GlcA (internal) | 4.47 | 3.39 | 3.65 | 3.53 | 3.82 |
| GlcNAc (reducing) | 5.21 (α), 4.71 (β) | 3.96 (α), 3.77 (β) | 3.85 (α), 3.73 (β) | 3.55 (α), 3.50 (β) | 3.65 (α), 3.51 (β) |
Table 2: ¹³C Chemical Shifts (ppm) for this compound Data derived from NMR studies of hyaluronate oligosaccharides.
| Residue | C1 | C2 | C3 | C4 | C5 | C6 |
| GlcA (non-reducing) | 103.5 | 74.5 | 76.5 | 81.5 | 77.0 | 175.5 |
| GlcNAc (internal) | 102.0 | 56.5 | 83.5 | 69.5 | 77.0 | 61.5 |
| GlcA (internal) | 104.0 | 74.0 | 76.0 | 81.0 | 77.0 | 175.0 |
| GlcNAc (reducing) | 92.5 (α), 96.5 (β) | 56.0 (α), 58.0 (β) | 74.0 (α), 77.0 (β) | 71.0 (α), 71.5 (β) | 76.5 (α), 77.5 (β) | 61.5 (α), 62.0 (β) |
Solid-State NMR for Structural and Dynamic Properties in Complex Systems
While high-resolution solution-state NMR is ideal for studying molecules with rapid tumbling, solid-state NMR (ssNMR) provides invaluable information on the structure and dynamics of less mobile systems. For this compound, ssNMR can be applied to study its conformation when bound to proteins, integrated into hydrogels, or in a crystalline or amorphous solid state. These environments restrict molecular motion, leading to broad lines in solution NMR that can be overcome by techniques like magic-angle spinning (MAS). acs.org
Studies comparing solution and solid-state structures of hyaluronan have revealed significant differences, indicating changes in chain conformation and the loss of inter- or intramolecular hydrogen bonds in the solid state. slu.se Although much of the ssNMR research has focused on high-molecular-weight hyaluronan, the insights are applicable to the tetrasaccharide as the fundamental repeating unit. acs.org ssNMR can probe the rigidity of the glycosidic linkages, the pucker of the sugar rings, and the dynamics of the N-acetyl group in environments that mimic physiological matrices, providing a more complete picture of the tetrasaccharide's behavior in complex biological systems. acs.orgmdpi.com
Hydroxyl Proton NMR for Hydrogen Bonding Analysis
The direct observation of hydroxyl (-OH) and amide (-NH) protons through NMR spectroscopy offers a powerful method for identifying and characterizing hydrogen bonds. These experiments are typically conducted in solvent systems that slow the exchange of these labile protons with water, such as mixtures of H₂O and an organic solvent or at low temperatures. nih.gov
Spectroscopic and Biophysical Techniques
Beyond NMR, a suite of other spectroscopic and biophysical methods are employed to characterize the broader structural and physical properties of this compound.
Circular Dichroism Analysis for Conformational Studies
Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of chiral molecules like oligosaccharides. The CD spectrum, which measures the differential absorption of left- and right-circularly polarized light, is influenced by the conformation of the chromophores within the molecule, primarily the N-acetyl and carboxylate groups in the case of hyaluronate.
CD studies on a series of hyaluronate oligosaccharides have shown that the structural features characteristic of high-molecular-weight hyaluronan are present in tetrasaccharides and larger oligomers. nih.govacs.org The CD spectra of these oligosaccharides exhibit prominent bands that can be interpreted as a combination of contributions from the interior sugar residues and the terminal residues. kisti.re.kr This indicates that even at the tetrasaccharide length, a defined secondary structure begins to form, which is believed to be a key factor in the biological recognition and physical properties of larger hyaluronan polymers.
Multiangle Light Scattering for Molecular Weight and Size Determination
Multiangle Light Scattering (MALS) is an absolute technique for determining the molar mass and size of macromolecules in solution, without the need for column calibration or reference standards. azom.com When coupled with a size-exclusion chromatography (SEC) system (SEC-MALS), it allows for the precise determination of the weight-average molecular weight (Mw) and the radius of gyration (Rg) for the this compound. malvernpanalytical.comnih.gov
The intensity of light scattered by the molecule at various angles is measured and used to construct a Zimm plot, from which the Mw can be directly calculated. nih.gov This method is highly accurate for characterizing the molecular weight of hyaluronan preparations. azom.comwyatt.com For the this compound, SEC-MALS provides confirmation of its precise molecular weight, ensuring the purity and homogeneity of the sample used in further biochemical or biophysical assays.
Cellular and Molecular Biology Assays
Cellular and molecular biology assays are fundamental in elucidating the biological functions of this compound (HA4). These techniques allow researchers to quantify changes in gene expression, measure the secretion of signaling molecules, and visualize the compound's location within cells, providing a detailed picture of its mechanism of action at a subcellular level.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. In the context of this compound research, qRT-PCR is employed to understand how HA4 modulates cellular functions by altering the transcription of target genes.
A key area of investigation has been the effect of HA4 on inflammatory pathways, particularly in immune cells like macrophages. Research has shown that HA4 can influence the differentiation and activation state of macrophages. For instance, in studies of M1 macrophage differentiation, which is associated with a pro-inflammatory state, treatment with HA4 was found to alter the expression of several key inflammatory genes. nih.gov Total RNA is extracted from cells, converted to complementary DNA (cDNA), and then used as a template for the qPCR reaction with primers specific to the genes of interest. Gene expression is typically normalized to a stable housekeeping gene, and the results are often reported as a fold change compared to an untreated control group. nih.gov
Detailed findings from such studies reveal that this compound can selectively suppress the expression of certain pro-inflammatory markers. For example, the expression of Interleukin-6 (IL-6) mRNA was significantly reduced in M1 macrophages when treated with 1% HA4. nih.gov While the expression of other markers like Tumor Necrosis Factor alpha (TNFα) and Interleukin-8 (IL-8) did not show significant changes, a trend towards a decrease in Interleukin-12B (IL-12B) was observed with increasing HA4 concentration, indicating a partial suppression of the M1 inflammatory phenotype. nih.gov
| Gene Analyzed | Cell Type | Treatment Condition | Observed Fold Change in mRNA Expression | Statistical Significance (p-value) |
|---|---|---|---|---|
| IL-6 | M1 Macrophages | 1% this compound | 0.40 | p < 0.0001 |
| IL-6 | M1 Macrophages | 0.1% this compound | No Significant Difference | ns |
| IL-12B | M1 Macrophages | 1% this compound | Trend towards decrease | ns |
| TNFα | M1 Macrophages | 1% this compound | No Significant Difference | ns |
| IL-8 | M1 Macrophages | 1% this compound | No Significant Difference | ns |
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify soluble proteins such as cytokines, chemokines, and growth factors in biological fluids, including cell culture supernatants. This technique is crucial for validating whether the changes observed in gene expression via qRT-PCR translate to corresponding changes in protein secretion.
In studies involving this compound, ELISA is used to measure the concentration of soluble inflammatory mediators released by cells in response to treatment. This provides direct evidence of the compound's effect on cellular communication and the inflammatory environment. The assay typically involves capturing the target protein with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody that generates a measurable colorimetric signal proportional to the amount of protein present.
Research on M1 macrophages has utilized ELISA to confirm the anti-inflammatory effects of HA4 suggested by gene expression data. nih.gov Analysis of the cell culture medium showed that treatment with 1% this compound significantly reduced the secretion of the pro-inflammatory cytokine IL-6. nih.gov However, the secretion of TNFα was not significantly altered, aligning with the gene expression results and highlighting the specific modulatory effect of HA4. nih.gov
| Soluble Mediator | Sample Type | Treatment Condition | Observed Fold Change in Protein Concentration | Statistical Significance (p-value) |
|---|---|---|---|---|
| Interleukin-6 (IL-6) | M1 Macrophage Supernatant | 1% this compound | 0.42 | p < 0.01 |
| Interleukin-6 (IL-6) | M1 Macrophage Supernatant | 0.1% this compound | No Significant Difference | ns |
| Tumor Necrosis Factor alpha (TNFα) | M1 Macrophage Supernatant | 1% this compound | No Significant Difference | ns |
Confocal fluorescence microscopy is a high-resolution optical imaging technique used to visualize the spatial distribution of fluorescently labeled molecules within cells and tissues. By eliminating out-of-focus light, it allows for the creation of sharp, detailed, three-dimensional images of subcellular structures.
This methodology has been applied to track the location of hyaluronan within cells, providing insights into its potential intracellular functions. To visualize this compound or its larger polymer forms, researchers can use fluorescently labeled hyaluronan or, more commonly, a biotinylated hyaluronan-binding protein which is then detected by a fluorescently tagged streptavidin.
Studies using this approach have revealed that hyaluronan is not confined to the extracellular matrix but is also found inside cells. In proliferating fibroblasts and smooth muscle cells, endogenous hyaluronan has been observed in the cytoplasm in both a diffuse, network-like pattern and within vesicles. nih.gov Strikingly, confocal microscopy has confirmed the presence of hyaluronan within the cell nucleus, often in association with nucleoli. nih.gov The intensity of cytoplasmic staining for hyaluronan was shown to increase dramatically during mitosis. nih.gov When cells are exposed to exogenous, fluorescein-labeled hyaluronan, it is actively taken up into vesicles, though its distribution pattern can differ from that of endogenous hyaluronan, suggesting that intracellular hyaluronan may also be synthesized internally. nih.gov These findings point to a role for intracellular hyaluronan in fundamental cellular processes like cell division and nuclear function. nih.gov
Computational and Simulation Approaches
Computational methods, particularly molecular dynamics simulations, offer a powerful lens to investigate the behavior of this compound at a level of detail unattainable by experimental techniques alone. These approaches provide a "computational microscope" to observe the dynamic motions and interactions of molecules over time.
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the time-dependent behavior of a molecular system, providing a detailed view of its conformational dynamics and intermolecular interactions.
MD simulations have been instrumental in characterizing the structural and dynamic properties of hyaluronate tetrasaccharides. nih.gov These simulations model the oligosaccharide in a virtual box of water molecules and ions, mimicking physiological conditions, and track the trajectory of every atom over nanoseconds or longer. mdpi.com This approach provides a wealth of atomic-resolution information that complements experimental data. nih.gov
Key findings from MD simulations of this compound include:
Conformational Flexibility: Simulations reveal that the tetrasaccharide is not a rigid structure but exists as an ensemble of different conformations. They highlight the dynamic nature of the glycosidic linkages connecting the monosaccharide units, which allows the molecule to adopt various shapes. nih.gov
Hydrogen Bonding: MD studies have detailed the intricate network of both intra-molecular and inter-molecular hydrogen bonds. Internal hydrogen bonds help to stabilize certain conformations, while hydrogen bonds with surrounding water molecules are critical to its solubility and interactions. mdpi.comnih.gov
By providing this atomic-level insight, MD simulations help bridge the gap between the chemical structure of this compound and its biological function, aiding in the understanding of how it interacts with cell surface receptors and other molecules. nih.gov
Emerging Research Frontiers and Methodological Challenges for Hyaluronate Tetrasaccharide
Elucidation of Undiscovered Receptors and Binding Partners
The biological activities of hyaluronan (HA) fragments are initiated by their interaction with cell surface receptors. While several receptors for HA have been identified, including CD44, the Receptor for Hyaluronate-Mediated Motility (RHAMM), and Toll-like Receptor 4 (TLR4), the specific binding partners for hyaluronate tetrasaccharide (HA4) remain partially uncharacterized.
Recent studies suggest that the full spectrum of HA4's effects cannot be solely attributed to these known receptors. For instance, research on normal human dermal fibroblasts (NHDF) has shown that HA4-mediated reduction in interleukin-6 (IL-6) expression may occur independently of the TLR4 signaling pathway. This finding strongly implies the existence of other, yet-undiscovered, receptors or binding partners that are engaged by this specific oligosaccharide. While the receptors for larger HA fragments are better understood, those that detect and respond to the smallest units, such as tetrasaccharides, have not been definitively identified. The elucidation of these novel receptors is a critical frontier, as it will provide fundamental insights into the initiation of HA4-specific cellular signaling and explain its diverse biological roles, from immune modulation to tissue regeneration.
Comprehensive Mapping of Downstream Signaling Networks
Following receptor binding, this compound triggers a cascade of intracellular signaling events. However, a comprehensive map of these downstream networks is still under construction. The signaling pathways activated by HA are known to be highly dependent on the ligand's molecular size and the specific cell type involved.
Current research indicates that HA4 can modulate established pathways in complex ways. For example, HA4 has been shown to potentially impede the TLR4 signaling pathway, a key route for M1 macrophage polarization, possibly through the upregulation of Suppressor of Cytokine Signaling 1 (SOCS1), a negative regulator of TLR pathways. Yet, in other cellular contexts, the effects of HA4 appear to be uncoupled from this same pathway. In studies with dermal fibroblasts, detailed examination of TRAF6, a downstream component of TLR4 signaling, showed no significant expression differences after HA4 treatment, further suggesting that receptors other than TLR4 are engaged. This complexity highlights a significant challenge: the signaling response to HA4 is not linear and involves intricate crosstalk between different pathways. A comprehensive mapping effort is required to understand how HA4 differentially activates signaling molecules like p38/p42/44 MAPK and NF-κB in various cells, such as dendritic cells, macrophages, and chondrocytes, to produce its specific biological outcomes.
Advanced Approaches for Production and Purity Assessment of Defined Oligosaccharides
The study of this compound is critically dependent on the availability of structurally defined and highly pure oligosaccharides. This has driven the development of advanced production and purification methodologies. Traditional methods often rely on the enzymatic degradation of high-molecular-weight HA, followed by complex purification steps.
Modern approaches offer greater control and efficiency. Enzymatic synthesis remains a key strategy, utilizing specific hyaluronidases that yield tetrasaccharides as a primary product. A recently identified, highly active hyaluronan lyase from Enterobacter asburiae, designated HylEP0006, can efficiently degrade HA, with the tetrasaccharide being the minimum degradation fragment before the final disaccharide product. Alongside enzymatic methods, chemical synthesis provides a powerful alternative for creating structurally precise oligosaccharides. The "pre-activation based iterative one-pot strategy" is a highly efficient chemical synthesis method that allows for the rapid assembly of HA oligosaccharides from monosaccharide building blocks without the need for intermediate purification. Another technique involves bond-selective degradation through controlled acid hydrolysis.
Purity assessment is equally crucial. A combination of analytical techniques is employed to ensure the homogeneity and structural integrity of the final product. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are standard methods for separating oligosaccharides and confirming purity. For detailed structural characterization, mass spectrometry and nuclear magnetic resonance are used. Specifically, Capillary Electrophoresis directly coupled with Electrospray Ion Trap Mass Spectrometry (CE/ESI-MS) has emerged as a powerful tool for the precise identification of HA oligosaccharides.
| Method | Principle | Key Advantages | References |
|---|---|---|---|
| Enzymatic Degradation | Uses enzymes like hyaluronidase (B3051955) to break down high-molecular-weight HA into smaller fragments. | Can produce large quantities; specific enzymes can yield tetrasaccharides as a major product. | |
| Chemical Synthesis (One-Pot Strategy) | Builds oligosaccharides from monosaccharide units in a sequential, controlled manner in a single reaction vessel. | High efficiency, precise structural control, no intermediate purification needed. | |
| Acid Hydrolysis | Uses controlled conditions with acids (e.g., hydrochloric acid) for bond-selective degradation of HA. | Can generate both odd- and even-numbered oligosaccharides. |
Deeper Understanding of Size-Dependent Biological Specificity
A central paradigm in hyaluronan biology is that the molecule's function is dictated by its size. High-molecular-weight HA (HMW-HA), typically in the mega-Dalton range, is generally considered to be anti-inflammatory, anti-angiogenic, and immunosuppressive. In contrast, low-molecular-weight fragments (LMW-HA) and oligosaccharides (o-HA), including the tetrasaccharide, often exhibit opposing effects, such as promoting inflammation and angiogenesis.
However, the activities of o-HA are nuanced and context-dependent. Hyaluronate tetrasaccharides have been shown to both stimulate and inhibit inflammatory responses depending on the specific cell type and experimental model. For example, HA4 can induce the migration of dendritic cells from the skin, an immunostimulatory effect. Conversely, in studies on triple-negative breast cancer cells, the tetrasaccharide (DP4) was identified as the minimum HA fragment required to inhibit cell growth and migration. This size-dependent duality is a major research frontier. The underlying mechanisms are thought to involve how different sizes of HA interact with receptors—potentially by influencing receptor affinity, promoting or inhibiting receptor clustering, or affecting the subsequent uptake and intracellular signaling of the molecule. A deeper understanding of these structure-activity relationships is essential for predicting and controlling the biological response to specific HA oligosaccharides.
| HA Size | General Biological Effects | Specific Effects of Tetrasaccharide (HA4) | References |
|---|---|---|---|
| High-Molecular-Weight (HMW) HA (>1000 kDa) | Anti-inflammatory, anti-angiogenic, space-filling, structural integrity. | N/A | |
| Low-Molecular-Weight (LMW) HA (10-250 kDa) | Pro-inflammatory, pro-angiogenic, signaling molecule. | N/A | |
| Oligosaccharides (o-HA), including Tetrasaccharide | Can be both pro- and anti-inflammatory, context-dependent signaling. | Induces dendritic cell migration; inhibits certain cancer cell lines; promotes peripheral nerve regeneration. |
Exploration of Interplay with Other Extracellular Matrix Components
Hyaluronan does not exist in isolation but is part of the complex and dynamic extracellular matrix (ECM). Its functions are heavily influenced by its interactions with other ECM macromolecules, including collagens, fibronectin, and proteoglycans. Research into how this compound modulates these interactions is a growing field.
Q & A
Q. What experimental approaches are used to study hyaluronate tetrasaccharide's interactions with hyaluronidases and receptors?
Researchers employ surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamics. This compound serves as a substrate in enzymatic assays to monitor hyaluronidase activity via high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to detect degradation products . For receptor interaction studies, competitive binding assays using fluorescently labeled tetrasaccharides and cell-based migration assays are common .
Q. How is this compound utilized to probe hyaluronic acid (HA) degradation mechanisms?
Q. What techniques validate the structural integrity of this compound in experimental setups?
Nuclear magnetic resonance (NMR) spectroscopy (e.g., and relaxation measurements) confirms conformational stability and metal-ion interactions, such as Cu(II) binding to glucuronic acid carboxylate groups . Circular dichroism (CD) and size-exclusion chromatography (SEC) are used to verify oligosaccharide purity and aggregation states .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations enhance understanding of this compound's conformational flexibility?
MD simulations, combined with NMR residual dipolar couplings (RDCs) , model HA fragment dynamics in solution. For tetrasaccharides, simulations reveal torsional angles and hydrogen-bonding networks, which are validated against experimental NMR data. This approach clarifies how solvent ions (e.g., Na, Ca) stabilize specific conformations .
Q. What strategies resolve contradictions in reported binding affinities of this compound with hyaluronidases?
Discrepancies may arise from buffer conditions (e.g., ionic strength) or enzyme isoforms. To address this:
- Use orthogonal methods (e.g., ITC for thermodynamics vs. SPR for kinetics).
- Compare results across enzyme sources (e.g., bacterial vs. mammalian hyaluronidases) .
- Conduct mutagenesis studies on catalytic residues (e.g., Asp-129 in Streptococcus pneumoniae hyaluronate lyase) to assess binding cleft specificity .
Q. How does this compound modulate HA metabolism in cancer or inflammation models?
In vitro models use HA synthase knockdown cell lines treated with tetrasaccharides to assess downstream signaling (e.g., CD44 receptor internalization). In vivo, tetrasaccharides are injected into tumor microenvironments to study HA fragment-driven angiogenesis or immune cell recruitment. LC-MS/MS quantifies endogenous HA fragments post-treatment to correlate tetrasaccharide dosing with metabolic effects .
Q. What methodologies characterize metal-ion coordination with this compound, and how does this impact biological function?
Paramagnetic relaxation enhancement (PRE) NMR identifies Cu(II) binding sites, revealing two coordination sites involving glucuronic acid carboxylates and O4 oxygens. This interaction may mimic physiological metal-HA binding, influencing oxidative stress responses in inflamed tissues .
Methodological Considerations
Q. How to design enzymatic assays for hyaluronidase inhibition studies using tetrasaccharides?
- Step 1: Optimize reaction buffers (pH 5.0–6.0 for mammalian hyaluronidases).
- Step 2: Pre-incubate enzymes with tetrasaccharide-based inhibitors (e.g., ascorbic acid derivatives).
- Step 3: Quantify residual activity via carbazole assay (uronic acid detection) or agarose gel electrophoresis for product size distribution .
Q. What analytical challenges arise when isolating this compound from biological samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
